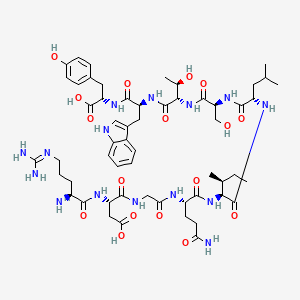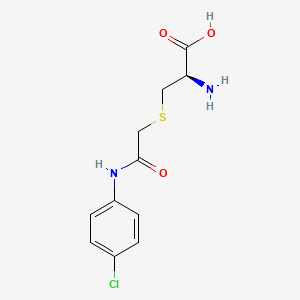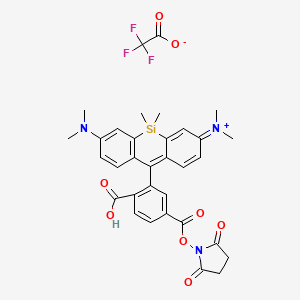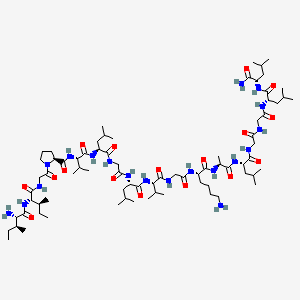
Bombinin H-BO1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bombinin H-BO1 is a peptide derived from the skin secretion of the Oriental fire-bellied toad, Bombina orientalis. This compound exhibits broad-spectrum antimicrobial activity and has shown significant potential in anticancer applications, particularly against hepatocellular carcinoma cells .
準備方法
Synthetic Routes and Reaction Conditions: Bombinin H-BO1 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The primary structure of this compound is confirmed through reverse-phase high-performance liquid chromatography (HPLC) fractionation and mass spectrometry .
Industrial Production Methods: Industrial production of this compound involves the extraction of skin secretions from Bombina orientalis, followed by purification using chromatographic techniques. Advances in recombinant DNA technology also allow for the production of this compound in microbial systems, providing a scalable and sustainable method for large-scale production .
化学反応の分析
Types of Reactions: Bombinin H-BO1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid substitution using specific reagents to alter the peptide sequence.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced antimicrobial and anticancer properties .
科学的研究の応用
Bombinin H-BO1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in antimicrobial defense mechanisms in amphibians.
作用機序
Bombinin H-BO1 exerts its effects by entering cells through endocytosis and localizing in the cytoplasm. It targets the HSP90A-Cdc37-CDK1 axis, inducing mis-folding and degradation of CDK1 by competitively binding HSP90A with Cdc37. This disruption leads to cell-cycle arrest and apoptosis in hepatocellular carcinoma cells .
類似化合物との比較
- Bombinin H-1
- Bombinin H-2
- Maximin H15I
- Maximin H25I
- Maximin-HuI
- Maximin H3
Bombinin H-BO1 stands out due to its unique mechanism of action and significant potential in anticancer therapy, making it a promising candidate for further research and development.
特性
分子式 |
C76H137N19O17 |
|---|---|
分子量 |
1589.0 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C76H137N19O17/c1-20-46(17)61(78)73(109)94-64(47(18)21-2)75(111)84-38-60(100)95-28-24-26-55(95)72(108)93-63(45(15)16)76(112)91-52(31-41(7)8)68(104)82-36-59(99)88-54(33-43(11)12)71(107)92-62(44(13)14)74(110)83-37-58(98)86-49(25-22-23-27-77)69(105)85-48(19)66(102)90-51(30-40(5)6)67(103)81-34-56(96)80-35-57(97)87-53(32-42(9)10)70(106)89-50(65(79)101)29-39(3)4/h39-55,61-64H,20-38,77-78H2,1-19H3,(H2,79,101)(H,80,96)(H,81,103)(H,82,104)(H,83,110)(H,84,111)(H,85,105)(H,86,98)(H,87,97)(H,88,99)(H,89,106)(H,90,102)(H,91,112)(H,92,107)(H,93,108)(H,94,109)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-,63-,64-/m0/s1 |
InChIキー |
YNGKJQBJZVEION-XAKPFJBQSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-N,3,3-trimethylbutanamide](/img/structure/B12374340.png)
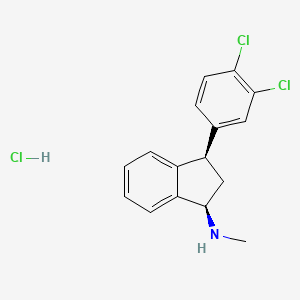
![(3R,4R)-4-[[5-chloro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol](/img/structure/B12374347.png)


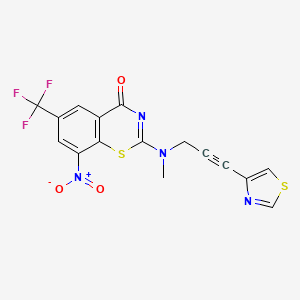
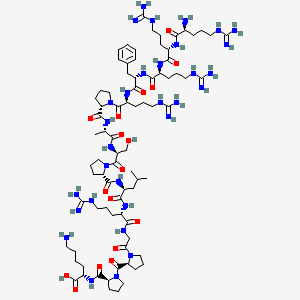
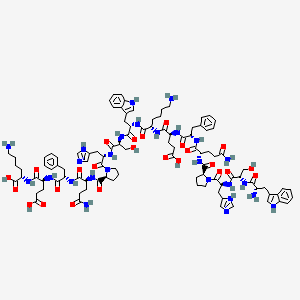
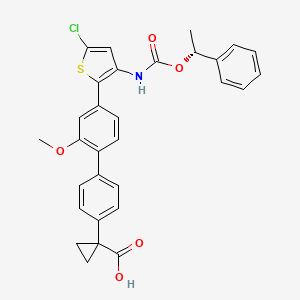
![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)
